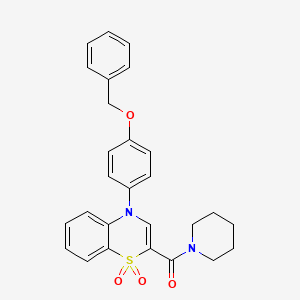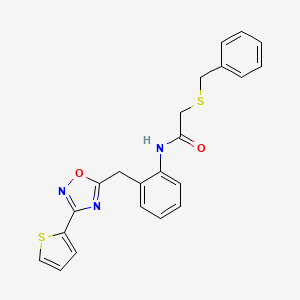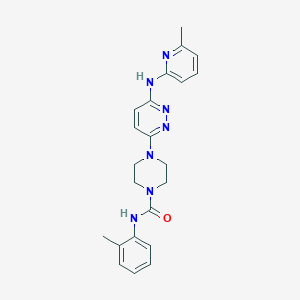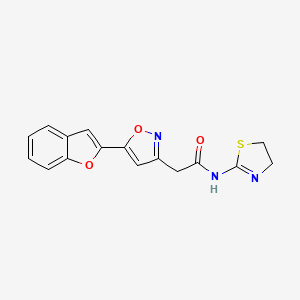
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. It was first synthesized in 1991 by Wright and colleagues, and since then, it has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Autoimmune Disease Treatment
This compound has been identified as a potent RORc inverse agonist . RORc is a nuclear receptor implicated in the regulation of Th17 cells, which play a significant role in autoimmune diseases. The compound’s ability to act as an inverse agonist makes it a promising candidate for the treatment of Th17-mediated autoimmune diseases , such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Anti-Tubercular Agents
Derivatives of this compound have been designed and synthesized for their potential as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests the compound’s utility in developing new treatments for TB, especially in the face of multi-drug resistant strains .
Anticancer Activity
A series of derivatives from this compound have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). This indicates the compound’s potential application in cancer therapy .
Antifungal Applications
The compound has been used to synthesize derivatives with promising antifungal activity . These derivatives have been tested against various fungal pathogens, showing fungistatic properties. This suggests the compound’s use in developing antifungal medications, particularly for immunocompromised patients at risk of fungal infections .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interaction with biological targets. These studies are crucial for drug design and development, providing insights into the compound’s binding affinity and mechanism of action at the molecular level .
Phytochemistry Research
While not directly related to the compound , databases like IMPPAT provide a wealth of information on phytochemicals and their therapeutic uses, which can be valuable for comparative studies and the identification of structurally similar compounds with potential medicinal applications .
Cheminformatics
The compound’s structure can be analyzed using cheminformatics tools to predict its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This is essential for assessing its potential as a drug candidate and optimizing its properties for better efficacy and safety .
Green Chemistry Applications
The synthesis of derivatives from this compound has employed green chemistry principles, such as the use of molecular sieves and sonication. This approach minimizes the environmental impact of chemical synthesis and is aligned with the goals of sustainable development .
Eigenschaften
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c30-27(28-17-7-2-8-18-28)26-19-29(24-11-5-6-12-25(24)34(26,31)32)22-13-15-23(16-14-22)33-20-21-9-3-1-4-10-21/h1,3-6,9-16,19H,2,7-8,17-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCBDEBVIVTTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[b]thiophen-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2866197.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)
![(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2866200.png)
![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)
![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)


![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)


![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
